N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine
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Overview
Description
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethyl groups and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of 2,3-dimethylphenol with ethyl acetoacetate under acidic conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine moiety is introduced via the reaction of the benzofuran derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated or alkoxylated benzofuran derivatives.
Scientific Research Applications
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: A structurally related compound with similar reactivity but lacking the hydroxylamine group.
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one: Another benzofuran derivative with different functional groups and applications.
6,7-Dihydro-5H-isoquinolin-8-one: A compound with a similar core structure but different substituents and reactivity.
Uniqueness
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives.
Properties
CAS No. |
5791-88-8 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)13-9-5-3-4-8(11-12)10(6)9/h12H,3-5H2,1-2H3 |
InChI Key |
ZRCUHWOYTMKZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=NO)CCC2)C |
Origin of Product |
United States |
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